2-(2-Hydroxyethyl)furan-3-carbaldehyde
Description
Properties
CAS No. |
162337-82-8 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)furan-3-carbaldehyde |
InChI |
InChI=1S/C7H8O3/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5,8H,1,3H2 |
InChI Key |
ZQXAMECFZAFWQD-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1C=O)CCO |
Canonical SMILES |
C1=COC(=C1C=O)CCO |
Synonyms |
3-Furancarboxaldehyde, 2-(2-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-Hydroxyethyl)furan-3-carbaldehyde with four structurally related furan derivatives:
Key Observations:
- Hydrophilicity : The hydroxyethyl group in the target compound increases polarity compared to the methoxymethyl analog, which is more lipophilic due to its ether substituent .
- Aromaticity : The indole-furan hybrid compound exhibits extended π-conjugation, likely influencing binding interactions in biological systems .
Q & A
Q. Optimization Tips :
- Catalyst Selection : Use palladium or copper catalysts for efficient coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .
- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3300 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₇H₈O₃) with <5 ppm error .
Q. Advanced Validation :
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in crystalline derivatives .
Advanced: How can contradictory NMR data for this compound be resolved?
Answer:
Conflicts in NMR assignments may arise from:
- Tautomerism : The aldehyde group may exist in equilibrium with hydrate forms in protic solvents. Use deuterated DMSO or CDCl₃ to suppress this .
- Dynamic Effects : Rotameric interconversion of the hydroxyethyl group can broaden signals. Perform variable-temperature NMR (e.g., 25°C to -40°C) to slow dynamics .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., furan-3-carbaldehyde derivatives) to identify consistent shifts .
Advanced: What mechanistic insights govern the reactivity of the aldehyde group in this compound?
Answer:
The aldehyde group participates in:
- Nucleophilic Additions : Reacts with amines (e.g., reductive amination) or Grignard reagents to form secondary alcohols or imines. Catalytic systems like NaBH₄ or Pd/H₂ are effective .
- Oxidation/Reduction :
- Oxidation : Converts to carboxylic acid derivatives using KMnO₄ or Jones reagent (risk of furan ring degradation) .
- Reduction : NaBH₄ reduces the aldehyde to a primary alcohol without affecting the furan ring .
- Electrophilic Aromatic Substitution : The electron-rich furan ring directs electrophiles (e.g., nitration, halogenation) to specific positions, altering bioactivity .
Advanced: How do structural modifications of this compound impact its biological activity?
Answer:
- Hydroxyethyl Group : Enhances solubility and hydrogen-bonding capacity, critical for protein interactions. Methylation of the hydroxyl group reduces polarity, altering membrane permeability .
- Aldehyde Functionalization : Converting to oximes or hydrazones can modulate toxicity while retaining bioactivity (e.g., antimicrobial properties) .
- Comparative Studies : Analogues like 5-hydroxymethylfurfural (5-HMF) show antioxidant activity, suggesting similar potential for this compound .
Advanced: What strategies mitigate side reactions during the synthesis of this compound?
Answer:
- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) during hydroxyethyl introduction to prevent undesired cross-reactions .
- Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate pure product from by-products (e.g., diastereomers) .
- Kinetic Control : Optimize reaction time to favor intermediate formation before side reactions dominate (e.g., monitor via TLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
